molecular formula C15H13ClN4O B2872947 3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone CAS No. 1164471-74-2

3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone

Cat. No. B2872947
CAS RN: 1164471-74-2
M. Wt: 300.75
InChI Key: IKAZGXGHKFOFAH-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H13ClN4O. It includes a pyrrolidinone ring, a pyrimidine ring, and a chloroaniline group . The exact arrangement of these groups in the molecule would be determined by the specifics of the synthesis process.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, density, and solubility. Unfortunately, the specific values for these properties are not provided in the search results.

Scientific Research Applications

Applications in Polymer Science

One relevant area of research involves the use of pyrrolidinones and related compounds in polymer science. For example, the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes using 1-Methyl-2-pyrrolidinone demonstrates the utility of pyrrolidinone derivatives in facilitating polymerization processes, resulting in polymers with specific end-group functionalities (Pratap & Heller, 1992). This highlights the role of pyrrolidinone structures in developing materials with tailored properties.

In Heterocyclic Chemistry

Research in heterocyclic chemistry often involves the synthesis and application of pyridine, pyran, pyrimidine, and related heterocyclic compounds. For instance, studies on the synthesis and antimicrobial activity of pyridines and pyrimidines incorporating an antipyrine moiety explore the potential of these heterocycles in creating bioactive molecules (Hussein et al., 2012). This suggests that compounds similar to "3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone" might find use in designing new therapeutic agents or materials with biological activity.

In Molecular Design and Synthesis

The molecular design and synthesis of heterocyclic compounds often leverage the unique reactivity of functionalized intermediates. For example, the construction of imidazo[pyrido][1,2-a]pyridines and imidazo[pyrido][3,2,1-ij][1,8]naphthyridines via DABCO-catalyzed tandem annulations demonstrates the intricate synthetic strategies employed to create complex heterocyclic systems (Li et al., 2011). This showcases the potential of employing chloroanilino and pyrimidinyl moieties in synthesizing novel heterocycles.

Safety and Hazards

As with any chemical compound, handling “3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone” requires appropriate safety precautions . The specific hazards associated with this compound are not provided in the search results, but would likely include the potential for toxicity and environmental harm.

properties

IUPAC Name

(3Z)-3-[(4-chloroanilino)methylidene]-1-pyrimidin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-12-2-4-13(5-3-12)19-10-11-6-9-20(14(11)21)15-17-7-1-8-18-15/h1-5,7-8,10,19H,6,9H2/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAZGXGHKFOFAH-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1=CNC2=CC=C(C=C2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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